![molecular formula C10H13BrClNO2S B1447491 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride CAS No. 1864016-64-7](/img/structure/B1447491.png)
3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride
Overview
Description
3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 4-bromophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 4-bromobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding pyrrolidine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Major Products
Nucleophilic substitution: Substituted pyrrolidine derivatives with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: Pyrrolidine derivatives without the sulfonyl group.
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
1. Antiparasitic Activity
Research has indicated that pyrrolidine derivatives, including those with sulfonyl groups, exhibit significant antiparasitic properties. For instance, compounds similar to 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride have been studied for their effectiveness against Trypanosoma brucei, the causative agent of Human African trypanosomiasis. The structure-activity relationship (SAR) studies reveal that modifications in the pyrrolidine ring can enhance potency against this parasite, making it a candidate for further development in treating neglected tropical diseases .
2. Modulation of Nuclear Receptors
The compound has been explored for its potential as an inverse agonist of the retinoic acid-related orphan receptor gamma (RORγt). This receptor is implicated in autoimmune diseases, and compounds that can modulate its activity are of great interest. Research shows that the sulfonyl group in this compound contributes to binding affinity and selectivity towards RORγt, which may lead to therapeutic strategies for conditions like multiple sclerosis and rheumatoid arthritis .
3. PPAR Agonists
Further investigations have identified pyrrolidine derivatives as potent agonists for peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ. These receptors play crucial roles in glucose metabolism and lipid regulation, making them targets for managing type 2 diabetes and dyslipidemia. The cis configuration of substituents on the pyrrolidine ring has been shown to optimize biological activity, with some derivatives demonstrating low nanomolar EC50 values .
Structure-Activity Relationships
The efficacy of this compound is largely influenced by its structural components. Key findings from SAR studies include:
- Sulfonamide Group : The presence of a sulfonamide moiety enhances interactions with target receptors, improving binding affinity.
- Pyrrolidine Ring Modifications : Variations in substituents on the pyrrolidine ring can significantly affect biological activity. For example, the introduction of electron-withdrawing groups tends to increase potency against specific targets .
- Stereochemistry : The configuration of substituents (cis vs. trans) plays a critical role in determining the compound's pharmacological profile. Compounds with a cis arrangement often exhibit superior agonistic or antagonistic activities compared to their trans counterparts .
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Type 2 Diabetes Management : In animal models, specific pyrrolidine derivatives have shown promise in lowering fasting glucose levels and improving lipid profiles when administered at optimal doses. These findings support their potential use as therapeutic agents in metabolic disorders .
- Autoimmune Disease Treatment : A study demonstrated that compounds targeting RORγt could reduce inflammatory responses in models of autoimmune diseases, indicating a pathway for developing new treatments based on this scaffold .
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the bromophenyl group can engage in π-π stacking interactions with aromatic residues, further stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonyl chloride: A precursor used in the synthesis of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride.
Pyrrolidine: The parent compound of the pyrrolidine ring in this compound.
3-[(4-Chlorophenyl)sulfonyl]pyrrolidine hydrochloride: A similar compound with a chlorine atom instead of a bromine atom on the phenyl ring.
Uniqueness
This compound is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in medicinal chemistry and biological research.
Biological Activity
3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride (CAS No. 1864016-64-7) is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article summarizes the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound consists of a pyrrolidine ring substituted with a sulfonyl group and a bromophenyl moiety. The presence of the sulfonyl group is significant as it can influence the compound's reactivity and interactions with biological targets.
The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. The sulfonyl group may facilitate binding to specific sites, altering enzyme activity or receptor signaling pathways. For instance, similar compounds have been shown to act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's disease .
Inhibition Studies
Recent research has highlighted the inhibitory potential of compounds containing sulfonyl groups against cholinesterases. For example, studies on related compounds demonstrated IC50 values in the nanomolar range, indicating strong inhibitory activity against AChE and BChE . While specific IC50 values for this compound are not yet published, its structural similarity to potent inhibitors suggests it may exhibit comparable activity.
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
Compound A | AChE | 0.017 |
Compound B | BChE | 0.20 |
This compound | TBD | TBD |
Case Studies
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrrolidine ring and the nature of substituents significantly influence biological activity. For instance:
- Substituent Effects : The presence of electron-withdrawing groups like bromine enhances potency by stabilizing interactions with target enzymes.
- Ring Modifications : Variations in the pyrrolidine structure can lead to altered binding affinities and selectivity towards specific receptors or enzymes .
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonylpyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S.ClH/c11-8-1-3-9(4-2-8)15(13,14)10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKFLKHFZRKURQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1S(=O)(=O)C2=CC=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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